Prunetrin
Overview
Description
Mechanism of Action
Target of Action
Prunetrin, also known as Prunetin-4’-glucoside, is a glycosyloxyisoflavone derived from Prunus sp . It has been found to have significant bioactivities . The primary targets of this compound are cyclin proteins such as Cyclin B1, CDK1/CDC2, and CDC25c . These proteins play a crucial role in cell cycle regulation .
Mode of Action
This compound interacts with its targets in a dose-dependent manner . It arrests the cell cycle in the G2/M phase and decreases the expression of cyclin proteins . This interaction results in changes in cell viability and proliferation .
Biochemical Pathways
This compound affects the Akt/mTOR and p38-MAPK signaling pathways . It inhibits the Akt/mTOR pathway and activates the p38-MAPK pathway . These pathways are involved in cell cycle regulation and apoptosis .
Pharmacokinetics
It is generally known that these properties play a crucial role in drug discovery and chemical safety assessment . They determine the bioavailability of a compound and its potential to reach its target in the body .
Result of Action
The action of this compound leads to a decrease in cell viability and an arrest in the cell cycle . It promotes the strong cleavage of two important apoptotic hallmark proteins called PARP and caspase-3 . This indicates the induction of apoptosis, a form of programmed cell death .
Action Environment
Factors such as light, temperature, humidity, and atmospheric gases can influence the physio-morphological characteristics of plants and their production of active compounds .
Biochemical Analysis
Biochemical Properties
Prunetrin interacts with several biomolecules, including enzymes and proteins, to exert its effects. For instance, it has been found to downregulate cell cycle proteins such as CDC25c, Cdk1/CDC2, and Cyclin B1 . This interaction leads to the arrest of the cell cycle in the G2/M phase .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. In hepatocellular carcinoma cells, for example, this compound induces G2/M cell cycle arrest and apoptosis . It also exhibits selective cytotoxicity and inhibitory effects on cell proliferation .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It induces apoptosis by promoting the cleavage of PARP and caspase 3 . Additionally, it activates the MAPK pathway, as evidenced by elevated phospho p38 and phospho ERK expressions in cell lines . Furthermore, it inhibits the Akt/mTOR pathway in HepG2 and Huh7 cells .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, it has been observed to induce G2/M phase arrest and apoptosis in a dose-dependent manner
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been found to activate the MAPK pathway and inhibit the Akt/mTOR pathway . These pathways play crucial roles in cell proliferation, growth, and survival.
Preparation Methods
Synthetic Routes and Reaction Conditions: Prunetrin can be synthesized through the methylation of sophoricoside. The process involves the use of S-adenosyl-L-methionine as a methyl donor, catalyzed by O-methyltransferase . The reaction conditions typically require a controlled environment to ensure the proper transfer of the methyl group.
Industrial Production Methods: Industrial production of this compound involves the extraction from natural sources such as the aerial and subterranean parts of red clover. The extraction process includes solvent extraction followed by purification steps to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Prunetrin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: this compound can undergo substitution reactions, particularly involving the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions for substitution reactions often involve acidic or basic catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .
Scientific Research Applications
Chemistry: Prunetrin is used as a model compound in studying the behavior of flavonoids under different chemical reactions.
Biology: It has been shown to have significant biological activities, including anti-inflammatory and anti-cancer properties. .
Medicine: this compound’s anti-cancer properties make it a potential candidate for developing new therapeutic agents.
Industry: this compound is used in the development of natural health products and supplements due to its beneficial biological activities
Comparison with Similar Compounds
Prunetrin is similar to other flavonoids such as:
Biochanin A: Another isoflavone with comparable anti-cancer properties.
Genistein: A well-known isoflavone with extensive research on its anti-cancer and anti-inflammatory effects.
Uniqueness: this compound’s uniqueness lies in its specific glycosylation pattern, which may contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
5-hydroxy-7-methoxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O10/c1-29-12-6-14(24)17-15(7-12)30-9-13(18(17)25)10-2-4-11(5-3-10)31-22-21(28)20(27)19(26)16(8-23)32-22/h2-7,9,16,19-24,26-28H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUWGCQDMVDLIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Prunitrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034149 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
154-36-9 | |
Record name | Prunitrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034149 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
181 °C | |
Record name | Prunitrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034149 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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